

Hedgehog IN-6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Hedgehog IN-6*

Cat. No.: *B12363381*

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CAS Number: 2916444-33-0

This document provides a comprehensive technical overview of **Hedgehog IN-6**, a potent inhibitor of the Hedgehog (Hh) signaling pathway. This guide is intended for researchers, scientists, and drug development professionals interested in the experimental application of this compound.

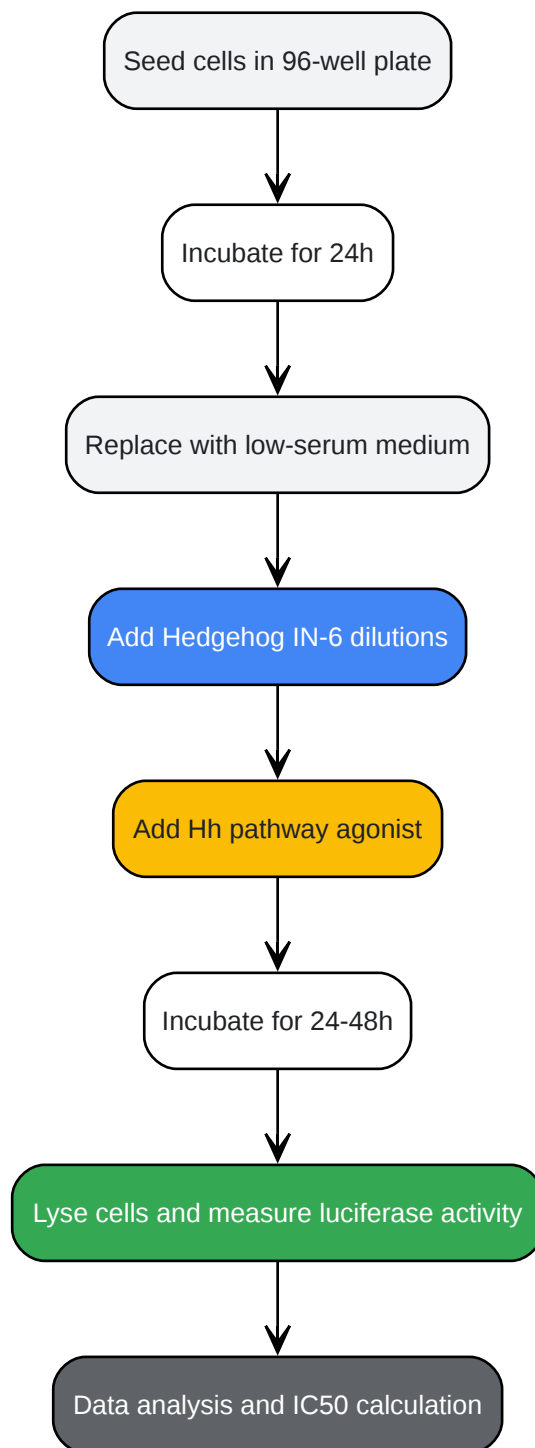
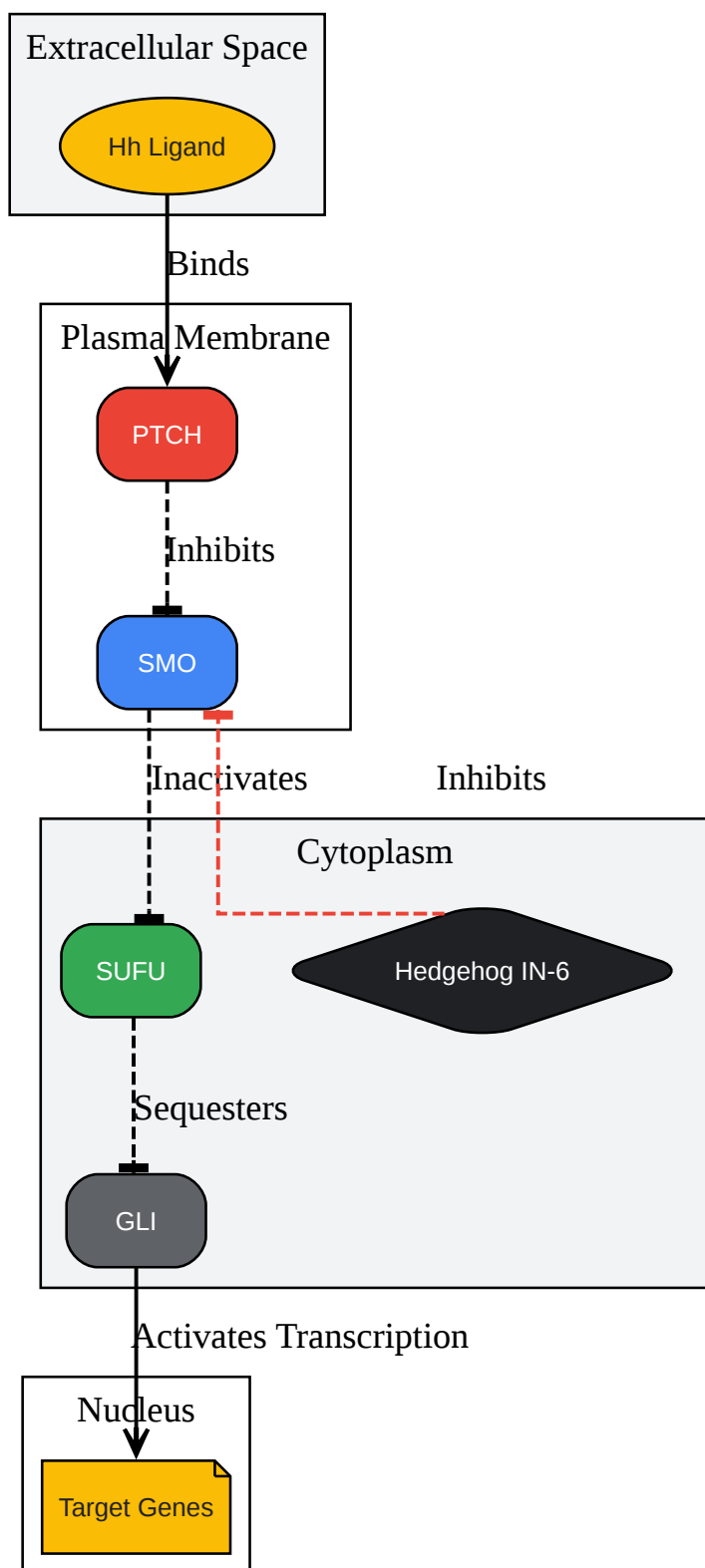
Introduction

Hedgehog IN-6 is a small molecule inhibitor of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. **Hedgehog IN-6** exerts its inhibitory effect by targeting Smoothened (SMO), a G protein-coupled receptor that is a central component of the Hh signaling cascade.

Mechanism of Action

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the activity of SMO. Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then translocate to the nucleus and induce the expression of target genes that regulate cell fate, proliferation, and survival.

Hedgehog IN-6 functions as an antagonist of SMO. It is believed to bind to the cysteine-rich domain (CRD) of SMO, preventing its activation and subsequent downstream signaling. This blockade of the Hh pathway leads to the suppression of GLI-mediated gene transcription and can inhibit the growth of cancer cells that are dependent on this pathway.



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- To cite this document: BenchChem. [Hedgehog IN-6: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12363381#hedgehog-in-6-cas-number\]](https://www.benchchem.com/product/b12363381#hedgehog-in-6-cas-number)

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